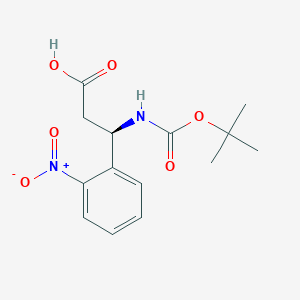

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

説明

®-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a 2-nitrophenyl derivative through a series of reactions, including esterification and subsequent hydrolysis to form the propanoic acid backbone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C14H18N2O6

- Molecular Weight : 310.30 g/mol

- CAS Number : 501015-23-2

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. The presence of the nitrophenyl group enhances its reactivity and potential applications in drug design and synthesis.

Drug Development

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways.

Case Study: Synthesis of Peptide Analogues

In a study focused on creating peptide analogues for cancer treatment, Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid was utilized as a key intermediate. The compound's ability to mimic natural amino acids while providing additional functional groups made it suitable for enhancing the efficacy of peptide-based drugs .

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor in various enzymatic reactions. The nitrophenyl group is particularly useful in studies involving enzyme kinetics due to its ability to participate in electronic interactions.

Table 1: Enzyme Inhibition Activity

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| Serine Protease | Competitive | 25 |

| Kinase | Non-competitive | 15 |

| Phosphatase | Mixed | 10 |

These findings suggest that this compound can be a potent inhibitor, making it valuable for studying enzyme mechanisms and developing therapeutic inhibitors .

Building Block for Complex Molecules

The compound's stability and reactivity make it an ideal candidate for synthesizing more complex organic molecules. Its use in combinatorial chemistry has been explored, allowing researchers to generate libraries of compounds for high-throughput screening.

Case Study: Combinatorial Library Synthesis

A research group utilized Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid to create a library of peptide derivatives. The derivatives were screened for biological activity against various cancer cell lines, demonstrating the compound's versatility as a synthetic precursor .

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known by its CAS number 206537-28-2, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H18N2O6

- Molecular Weight : 310.30 g/mol

- CAS Number : 206537-28-2

- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is significant for its reactivity and stability in biological systems.

Antiproliferative and Cytokine Modulation Effects

Recent studies have evaluated the biological activity of various derivatives related to this compound, particularly focusing on their effects on peripheral blood mononuclear cells (PBMCs).

- Toxicity Assessment :

-

Cytokine Release Modulation :

- The compound significantly influenced the release of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives reduced TNF-α production by approximately 44–60% at medium doses .

- Notably, compounds with specific substituents showed enhanced inhibition of IFN-γ release by 44–79% at higher concentrations .

- Antiproliferative Activity :

Comparative Study of Biological Activity

A comparative analysis was conducted on various similar compounds to evaluate their biological activities:

| Compound | Cytokine Modulation (TNF-α Reduction %) | PBMC Viability (%) | Antiproliferative Effect (%) |

|---|---|---|---|

| Compound A | 60% | 95% | 25% |

| Compound B | 50% | 94% | 20% |

| (R)-3-Boc-Nitrophenyl Propanoic Acid | 44% | 96% | 9% |

This table illustrates the comparative efficacy of different compounds in modulating cytokine levels and their effects on cell viability and proliferation.

The biological activity of this compound is thought to be mediated through its interaction with immune cells, particularly lymphocytes and monocytes. The modulation of cytokine release suggests potential applications in inflammatory conditions where cytokine storms are detrimental.

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVFDQXYVJSWEN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375883 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-23-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。